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molecular formula C17H26O4 B8680006 3,4-Dipentyloxybenzoic acid

3,4-Dipentyloxybenzoic acid

Cat. No. B8680006
M. Wt: 294.4 g/mol
InChI Key: PDMYKAFCDWAAID-UHFFFAOYSA-N
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Patent
US06017919

Procedure details

Pentyl 3,4-dipentyloxybenzoate (911 mg, 2.50 mmol) was dissolved in methanol (15.0 ml). To this solution was added a 1N aqueous potassium hydroxide solution (7.5 ml, 7.5 mmol, 3 eq), and the mixture was stirred with reflux for 5 hours. A 3N aqueous hydrochloric acid solution was added to this reaction mixture to make the same acidic (pH <2). The mixture was extracted with chloroform (20 ml×3). The organic layer was washed with saturated brine (20 ml). The organic layer was d ried over anhydrous magnesium sulfate, and the drying agent was filtered off. The filtrate was concentrated under reduced pressure to give a colorless solid. This was recrystallized from ethyl acetate-hexane to give 3,4-dipentyloxybenzoic acid (512 mg, 70%) as colorless crystals.
Name
Pentyl 3,4-dipentyloxybenzoate
Quantity
911 mg
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
7.5 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([O:6][C:7]1[CH:8]=[C:9]([CH:18]=[CH:19][C:20]=1[O:21][CH2:22][CH2:23][CH2:24][CH2:25][CH3:26])[C:10]([O:12]CCCCC)=[O:11])[CH2:2][CH2:3][CH2:4][CH3:5].[OH-].[K+].Cl>CO>[CH2:1]([O:6][C:7]1[CH:8]=[C:9]([CH:18]=[CH:19][C:20]=1[O:21][CH2:22][CH2:23][CH2:24][CH2:25][CH3:26])[C:10]([OH:12])=[O:11])[CH2:2][CH2:3][CH2:4][CH3:5] |f:1.2|

Inputs

Step One
Name
Pentyl 3,4-dipentyloxybenzoate
Quantity
911 mg
Type
reactant
Smiles
C(CCCC)OC=1C=C(C(=O)OCCCCC)C=CC1OCCCCC
Name
Quantity
15 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
7.5 mL
Type
reactant
Smiles
[OH-].[K+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
with reflux for 5 hours
Duration
5 h
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with chloroform (20 ml×3)
WASH
Type
WASH
Details
The organic layer was washed with saturated brine (20 ml)
FILTRATION
Type
FILTRATION
Details
the drying agent was filtered off
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give a colorless solid
CUSTOM
Type
CUSTOM
Details
This was recrystallized from ethyl acetate-hexane

Outcomes

Product
Name
Type
product
Smiles
C(CCCC)OC=1C=C(C(=O)O)C=CC1OCCCCC
Measurements
Type Value Analysis
AMOUNT: MASS 512 mg
YIELD: PERCENTYIELD 70%
YIELD: CALCULATEDPERCENTYIELD 69.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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